(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone

Purity Reproducibility Medicinal Chemistry Building Blocks

This brominated pyrrole-piperidine ketone is a crucial building block for medicinal chemistry. Unlike the structural isomer UF010 (HDAC inhibitor), it serves as a negative control for HDAC counter-screens. The 4-bromo position enables efficient Suzuki-Miyaura coupling for kinase inhibitor library synthesis. Its 4-methylpiperidine motif allows matched molecular pair analysis to deconvolute steric vs. lipophilic effects (LogP ~0.5 units higher than des-methyl analog). ≥98% purity ensures minimal de-brominated impurities for reliable IC50 determination in biophysical assays (SPR, NMR).

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 900019-49-0
Cat. No. B3038778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone
CAS900019-49-0
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC(=CN2)Br
InChIInChI=1S/C11H15BrN2O/c1-8-2-4-14(5-3-8)11(15)10-6-9(12)7-13-10/h6-8,13H,2-5H2,1H3
InChIKeyJIDLRXCDEQJRHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone (CAS 900019-49-0) – Procurement-Grade Building Block with Differentiated Purity and Scaffold Features


(4-Bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone (CAS 900019-49-0) is a brominated pyrrole–piperidine ketone with the molecular formula C11H15BrN2O (MW 271.15). The compound serves primarily as a versatile synthetic building block in medicinal chemistry, enabling Suzuki–Miyaura cross-coupling and other derivatizations at the 4‑bromo position . Its 4‑methylpiperidine amide motif distinguishes it from close des‑methyl and heterocyclic analogues, making it a candidate for structure–activity relationship (SAR) exploration where subtle steric and lipophilic tuning is required .

Why Generic Substitution of (4-Bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone Can Lead to Irreproducible Results in Chemical Biology and Medicinal Chemistry


Compounds within the brominated pyrrole–piperidine family cannot be treated as interchangeable. Even a seemingly conservative change—such as removing the 4‑methyl group from the piperidine ring—significantly alters lipophilicity, molecular shape, and target‑binding potential . More dramatically, the structural isomer UF010 (4‑bromo‑N′‑butylbenzohydrazide) shares the exact molecular formula C11H15BrN2O yet acts as a potent class‑I HDAC inhibitor, while the target compound lacks reported HDAC activity [1]. These examples demonstrate that procurement decisions based solely on formula or core scaffold can lead to unintended biological activity, wasted screening resources, and erroneous SAR conclusions.

Quantitative Head-to-Head Evidence for (4-Bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone vs. Closest Structural Analogs and Alternatives


Procurement Purity Advantage: 98% vs. 95% for the Des‑Methyl Piperidine Analog (CAS 900019-45-6)

The target compound is supplied at a minimum purity of 98% (HPLC) , whereas the closest des‑methyl analog (4‑bromo‑1H‑pyrrol‑2‑yl)(piperidin‑1‑yl)methanone (CAS 900019‑45‑6) is commonly available at only 95% purity [1]. This 3‑percentage‑point purity difference reduces the burden of unknown impurities in biological assays by at least 40% (relative impurity decrease from 5% to 2%). For structure–activity campaigns requiring tight control of impurity profiles, this directly impacts inter‑batch reproducibility and data quality.

Purity Reproducibility Medicinal Chemistry Building Blocks

Scaffold‑Driven Activity Divergence: UF010 (Same Molecular Formula) Is a Potent HDAC Inhibitor, While the Target Pyrrole–Piperidine Shows No HDAC Activity

UF010 (4‑bromo‑N′‑butylbenzohydrazide, CAS 537672‑41‑6) shares the identical molecular formula C11H15BrN2O with the target compound but exhibits potent class‑I HDAC inhibition, with IC50 values of 0.06 µM (HDAC3), 0.1 µM (HDAC2), 0.5 µM (HDAC1), and 1.5 µM (HDAC8) [1]. In contrast, no inhibitory activity against HDAC1‑8 has been reported for (4‑bromo‑1H‑pyrrol‑2‑yl)(4‑methylpiperidino)methanone in public databases such as ChEMBL or BindingDB. This functional divergence illustrates that molecular‑formula‑based interchange risks introducing unintended HDAC‑mediated effects in cell‑based assays, confounding readouts and leading to wasted screening resources.

Histone Deacetylase Selectivity Structural Isomer False Positives

Lipophilicity Tuning: Predicted LogP Difference Between Target Methyl‑Piperidine and Des‑Methyl Piperidine Analog

The presence of the 4‑methyl group on the piperidine ring of the target compound increases its calculated lipophilicity relative to the des‑methyl analog. The des‑methyl analog (4‑bromo‑1H‑pyrrol‑2‑yl)(piperidin‑1‑yl)methanone (CAS 900019‑45‑6) has a predicted ACD/LogP of 0.57 . Applying the well‑established Hansch‑Leo methyl‑group contribution of approximately +0.5 log units [1], the target compound is predicted to exhibit a LogP around 1.07. This 0.5‑unit LogP increase translates to roughly a three‑fold higher octanol–water partition coefficient, potentially enhancing passive membrane permeability but also increasing non‑specific protein binding.

Lipophilicity Permeability Non‑specific Binding SAR

Optimal Research and Industrial Use Cases for (4-Bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone Based on Quantitative Differentiation


High‑Fidelity Medicinal Chemistry Building Block for Suzuki‑Miyaura Cross‑Coupling Libraries

The 4‑bromo substituent on the pyrrole ring allows efficient downstream halogen‑metal exchange or palladium‑catalyzed cross‑coupling. Procurement of the ≥98% pure form ensures that the array products contain minimal de‑brominated or oxidized impurities, which is critical when synthesizing focused kinase‑inhibitor libraries where trace impurities can mislead IC50 determination.

SAR Studies Distinguishing Methyl‑Piperidine from Des‑Methyl Piperidine Pharmacophores

The predicted LogP increase of ~0.5 units versus the des‑methyl analog makes this compound a suitable tool for probing the effect of lipophilicity on target engagement and cellular permeability. Researchers can directly compare matched molecular pairs to deconvolute steric versus lipophilic contributions to activity.

Negative Control in HDAC‑Focused Screening Campaigns

Because the structural isomer UF010 potently inhibits class‑I HDACs (IC50 60–1500 nM) while the target pyrrole–piperidine lacks reported HDAC activity , this compound can serve as a valuable negative control for secondary HDAC counter‑screens, helping to rule out HDAC‑mediated artifacts in phenotypic assays.

Fragment‑Based Drug Discovery Libraries Requiring High Purity and Distinct 3D‑Shape

The combination of a rigid, planar bromopyrrole and a conformationally constrained 4‑methylpiperidine amide imparts a distinct 3D‑pharmacophore. Its ≥98% commercial purity meets the stringent quality requirements of fragment screening (typically ≥95%), enabling direct use in biophysical assays such as SPR or NMR without additional repurification.

Quote Request

Request a Quote for (4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.